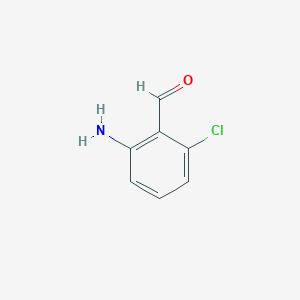

2-氨基-6-氯苯甲醛

描述

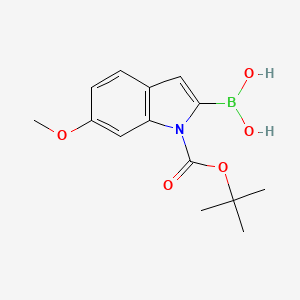

2-Amino-6-chlorobenzaldehyde is a compound that serves as a key intermediate in various chemical syntheses. It is closely related to other chlorinated aromatic compounds that have been studied for their environmental impact, reactivity, and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-amino-6-chlorobenzaldehyde has been explored in several studies. For instance, a Schiff base derivative of 2,6-dichlorobenzaldehyde was synthesized through the condensation with 4-amino-benzonitrile . Another study described the synthesis of 2-chloro-6-amino-benzoic acid, which involved the reduction of 2-chloro-6-nitrotoluene, followed by several steps including acylation, oxidation, and hydrolysis, achieving a total yield of 61.5% . These methods highlight the reactivity of chlorinated aromatic compounds and their utility in producing various chemical entities.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds, such as those derived from 2-amino-6-chlorobenzaldehyde, has been characterized using different techniques. In one study, two polymorphs of a Schiff base were analyzed using single X-ray analysis, revealing significant differences in the angle between the two phenyl rings . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

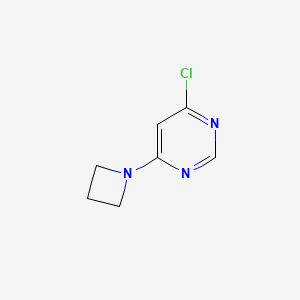

The reactivity of chlorinated aromatic compounds is a subject of interest due to their potential applications. For example, Aminobacter sp. MSH1 has been shown to use 2,6-dichlorobenzamide as a carbon, nitrogen, and energy source, involving a unique catabolic pathway that includes hydroxylation, dehalogenation, and ring cleavage . This demonstrates the potential for bioremediation applications using microorganisms to degrade environmental pollutants.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The study of two polymorphs of a Schiff base revealed that their crystal structures are based on moderate and weak hydrogen bonds, and theoretical calculations indicated differences in stability between the two forms . Such analyses contribute to our understanding of the stability, reactivity, and potential applications of these compounds.

科学研究应用

分子结构研究

- 电子衍射研究: 通过气相电子衍射分析了2-氯苯甲醛的分子结构,重点关注同分异构体组成和分子键合 (Schāfer, Samdal, & Hedberg, 1976)。

在制药和化妆品中的应用

- 制药原料: 2-氯苯甲醛和2,6-二氯苯甲醛是制药、农药、化妆品和染料制造中重要的原料。本文讨论了这些化合物的合成技术、市场需求和发展趋势 (Han Zhi, 2002)。

化学合成

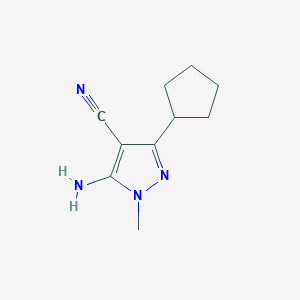

- 化疗化合物的合成: 研究了相关化合物的缩合反应,用于合成氨基喹啉,一种用于治疗原虫感染的化疗制剂 (Uritskaya et al., 1983)。

- 席夫碱的合成: 通过2-氯苯甲醛与4-氨基安替比林的缩合反应研究了席夫碱的合成,揭示了它们的分子构型和分子间相互作用 (Sun et al., 2006)。

生物催化剂设计

- 生物催化剂中的交联作用: 与2-氨基-6-氯苯甲醛相关的戊二醛由于其作为交联剂的有效性而被广泛应用于生物催化剂设计。它在酶固定和稳定中发挥着关键作用 (Barbosa et al., 2014)。

环境应用

- 微污染物的生物修复: Aminobacter sp. MSH1利用2,6-二氯苯甲酰胺(与2-氨基-6-氯苯甲醛相关)作为碳、氮和能源来源,展示了其在地下水生物修复中对饮用水处理厂的潜在应用 (Raes et al., 2019)。

抗菌研究

- 金属配合物的抗菌性能: 对由2-氨基-5-氯苯甲醛衍生的NO供体配体的二价金属配合物的研究显示出有希望的抗菌活性,表明在医药领域有潜在应用 (Aslam et al., 2015)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

属性

IUPAC Name |

2-amino-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEANOJBDLVBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625477 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chlorobenzaldehyde | |

CAS RN |

35490-90-5 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)